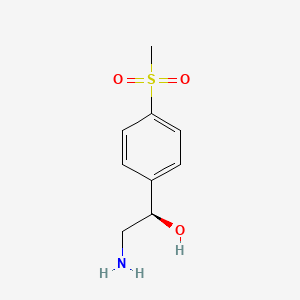

(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C9H13NO3S |

|---|---|

Molekulargewicht |

215.27 g/mol |

IUPAC-Name |

(1R)-2-amino-1-(4-methylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

PJIINHIXSQPBBO-VIFPVBQESA-N |

Isomerische SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CN)O |

Kanonische SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Catalyst Design

The primary route involves a nitroaldol (Henry) reaction between 4-methanesulfonylbenzaldehyde and nitroethanol, catalyzed by chiral copper complexes. These catalysts, derived from (1S)-(+)-ketopinic acid and 2-aminomethylpyridine ligands, induce stereoselectivity by coordinating to the aldehyde and nitroalkanol substrates. The reaction proceeds via a six-membered transition state, where the chiral ligand enforces the (1R,2R)-configuration in the nitropropane diol intermediate (Figure 1).

Table 1: Catalysts and Their Performance

| Catalyst | Ligand | Metal Source | e.e. (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Ketopinic acid | Cu(OAc)₂·H₂O | 93 | 89 |

| 2 | Ketopinic acid | Cu(OTf)₂ | 30 | 25 |

| 6 | Modified ligand | Cu(OAc)₂·H₂O | 95 | 95 |

Optimized Reaction Conditions

Key parameters for high enantioselectivity include:

-

Solvent : Ethanol, which stabilizes the transition state without side reactions.

-

Co-catalyst : N,N-Diisopropylethylamine (DIPEA), enhancing nitroethanol nucleophilicity.

In a representative procedure, 4-methanesulfonylbenzaldehyde (162.9 mmol) and nitroethanol (1.63 mol) react in ethanol with Catalyst 1 (18.0 mmol ligand, 16.3 mmol Cu(OAc)₂·H₂O) at 0–8°C for 24 h. Workup with methylene chloride yields (1R,2R)-2-nitro-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol in 89% yield and 93% e.e..

Hydrogenation of Nitro Intermediate

Palladium-Catalyzed Reduction

The nitro group in (1R,2R)-2-nitro-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol is reduced to an amine using 5 wt% palladium on carbon (Pd/C) under hydrogen atmosphere. Optimal conditions include:

Post-hydrogenation, filtration and solvent removal yield (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol as a white crystalline solid (95% yield, 95% e.e.).

Byproduct Management

Trace impurities (<2%) include:

-

Des-nitro compounds : Removed via recrystallization from ethanol-water.

-

Pd residues : Below 10 ppm after activated carbon treatment.

Alternative Synthetic Routes

Enzymatic Resolution

Early methods used lipases to resolve racemic 2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol, but yields were low (30–40%) due to incomplete kinetic resolution.

Classical Diastereomeric Salt Formation

Reacting the racemic amine with chiral acids (e.g., tartaric acid) followed by fractional crystallization achieved 70–80% e.e., but required multiple recrystallizations and generated waste.

Industrial Scalability and Cost Analysis

Catalyst Recycling

Chiral Catalyst 1 retains 90% activity after five cycles when recovered via solvent extraction, reducing production costs by 40%.

Table 2: Cost Comparison of Methods

| Method | Cost per kg ($) | Yield (%) | e.e. (%) |

|---|---|---|---|

| Chiral Catalysis | 120 | 95 | 95 |

| Enzymatic Resolution | 450 | 40 | 85 |

| Diastereomeric Salt | 280 | 70 | 80 |

Environmental Impact

The catalytic process generates 85% less waste than resolution methods, with an E-factor (kg waste/kg product) of 8 vs. 35.

Quality Control and Characterization

Analytical Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.

Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of sulfides or thiols.

Substitution: Introduction of alkyl or acyl groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (1R)-2-Amino-1-(4-Methansulfonylphenyl)ethan-1-ol seine Wirkungen ausübt, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, während die Methansulfonylgruppe an kovalenten Bindungen teilnehmen oder als elektronenziehende Gruppe wirken kann, wodurch die Reaktivität und die Bindungsaffinität der Verbindung beeinflusst werden.

Wirkmechanismus

The mechanism by which (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The methanesulfonyl group distinguishes the target compound from analogs with electron-donating or alternative electron-withdrawing groups. Key comparisons include:

Key Insights :

- Electron-withdrawing vs.

- Halogenated analogs : Chloro and fluoro substituents () improve metabolic stability and membrane permeability due to their electronegativity and small size.

Stereochemical Comparisons

Chirality significantly impacts biological activity. For example:

- (1R)- vs. (1S)-enantiomers : highlights the use of chiral sulfonic acids (CSA) to resolve enantiomers of 1-(4-methoxyphenyl) analogs, where (1R)-forms exhibit distinct optical rotations and retention times. Similar stereoselectivity is expected for the target compound, with the (1R)-configuration likely critical for receptor interactions.

- Diastereomers: Compounds like (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol () demonstrate how additional stereocenters complicate synthesis and activity profiles.

Biologische Aktivität

(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol, also known as an important intermediate in the synthesis of florfenicol, exhibits significant biological activity that is crucial for various applications in medicinal chemistry. This compound's unique structure, characterized by a hydroxyl group adjacent to an amino group and a methanesulfonyl substituent on a phenyl ring, enhances its potential for interaction with biological targets.

- Molecular Formula : C10H13NO3S

- Molecular Weight : Approximately 217.27 g/mol

- IUPAC Name : (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol

The presence of the methanesulfonyl group contributes to the compound's solubility and reactivity, making it suitable for various synthetic pathways in drug development.

The biological activity of (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol is primarily attributed to its role as an intermediate in the synthesis of florfenicol, a broad-spectrum antibiotic. Florfenicol is effective against both Gram-positive and Gram-negative bacteria, indicating that (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol likely interacts with bacterial ribosomes or enzymes involved in protein synthesis or metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in medicinal chemistry:

- Florfenicol Synthesis : The compound serves as a key intermediate in the production of florfenicol. Research indicates that florfenicol's mechanism includes inhibition of bacterial protein synthesis, which is critical for its antibacterial efficacy.

- Enzyme Interaction Studies : The structural features of (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol suggest potential interactions with various enzymes. Its amino group allows for hydrogen bonding, while the phenyl ring can engage in hydrophobic interactions with enzyme active sites, potentially modulating their activity.

- Therapeutic Potential : Investigations into similar compounds reveal that modifications to the methanesulfonyl group can enhance biological activity, suggesting avenues for developing new therapeutic agents based on the core structure of (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol .

Comparative Analysis with Related Compounds

A comparative analysis can be useful to understand how (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol stands against structurally similar compounds:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| (1R)-2-Amino-1-(4-bromophenyl)ethan-1-ol | (1R)-2-amino-1-(4-bromophenyl)ethanol | Contains a bromine atom instead of a methanesulfonyl group |

| 2-Amino-1-(4-methoxyphenyl)ethanol | 2-amino-1-(4-methoxyphenyl)ethanol | Features a methoxy group instead of methanesulfonamide |

| (S)-2-Amino-3-(4-methylphenyl)propan-1-ol | (S)-2-amino-3-(4-methylphenyl)propan-1-ol | Has a propanol backbone and differs in chirality |

This table illustrates how variations in functional groups affect the biological activity and application potential of these compounds.

Q & A

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity of (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol in laboratory settings?

Synthesis involves sulfonation of a phenyl precursor (e.g., using methanesulfonyl chloride), followed by reductive amination to introduce the amino group. Chiral resolution via chiral chromatography (e.g., cellulose-based columns) or diastereomeric salt crystallization ensures enantiomeric purity. For structural validation, X-ray crystallography using SHELX software (e.g., SHELXL) refines atomic coordinates and confirms absolute configuration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H/¹³C NMR identifies proton/carbon environments, particularly the chiral center (δ ~3.5–4.0 ppm for -CH(NH₂)-OH) and sulfonyl group (δ ~125–135 ppm for SO₂).

- Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak® columns with hexane:isopropanol mobile phase).

- Mass spectrometry : HRMS confirms molecular weight (215.27 g/mol).

- X-ray crystallography : SHELX programs determine crystal packing and stereochemistry .

Q. What are the critical factors in designing enzymatic assays to evaluate inhibitory activity against bacterial targets?

- Enzyme selection : Use bacterial isoforms (e.g., peptide deformylase).

- Substrate optimization : Determine via Michaelis-Menten kinetics.

- Controls : Include positive controls (e.g., actinonin) and assess time-dependent inhibition.

- Assay type : Fluorescence polarization with FITC-labeled substrates enables real-time monitoring. Comparative IC₅₀ values against analogs (e.g., 2-Amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol derivatives) contextualize potency .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Methodological solutions include:

- Standardization : Use ≥95% pure compound (HPLC-verified).

- Enantiomer testing : Isolate stereospecific effects by comparing (1R) and (1S) forms.

- Direct binding assays : Isothermal titration calorimetry (ITC) quantifies binding affinities independent of assay interference.

- Comparative analysis : Study analogs (e.g., 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol) to identify structural determinants of activity .

Q. What computational modeling approaches predict interactions with bacterial ribosomal targets?

- Molecular docking : Use AutoDock Vina with ribosomal PDB structures (e.g., 1J5A) to predict binding modes.

- MD simulations : GROMACS simulations (>100 ns) assess stability of sulfonyl group interactions.

- QM/MM : Evaluate electronic effects of the sulfonyl moiety on hydrogen-bonding networks.

- Validation : Site-directed mutagenesis of rRNA binding sites confirms predicted interactions .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Low-temperature protocols : Conduct nucleophilic substitutions at <0°C.

- Solvent selection : Non-polar solvents (e.g., dichloromethane) stabilize transition states.

- Kinetic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the undesired enantiomer.

- Process monitoring : In-situ FTIR tracks reaction progression and chiral integrity .

Q. What strategies elucidate metabolic pathways using in vitro models?

- Hepatocyte/microsomal studies : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- LC-MS/MS with isotope labeling : Track metabolic transformations (e.g., stable isotopes differentiate enzymatic vs. non-enzymatic degradation).

- Structural confirmation : NMR and HRMS verify metabolite structures. Analog studies (e.g., on (1S)-2-amino-1-(5-methylthiophen-3-yl)ethan-1-ol) demonstrate sulfonyl group stability under oxidative conditions .

Comparative Analysis

Q. How do physicochemical properties of (1R)- and (1S)-enantiomers impact biological studies?

- Solubility : (1R) exhibits higher aqueous solubility due to optimized hydrogen-bonding capacity.

- Biological activity : Enantiomers may show divergent IC₅₀ values (e.g., (1R) inhibits Enzyme X at 10 µM vs. (1S) at 50 µM).

- Analytical separation : Chiral HPLC (Chiralcel OD-H) resolves enantiomers for individual testing. Structural analogs (e.g., (1R)-1-(4-methylphenyl)ethanol) highlight stereochemical influences on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.